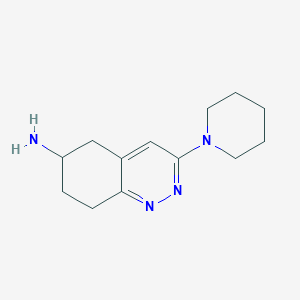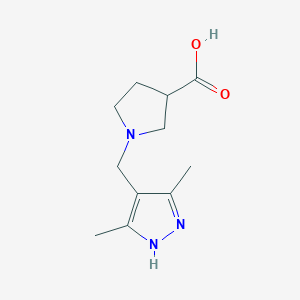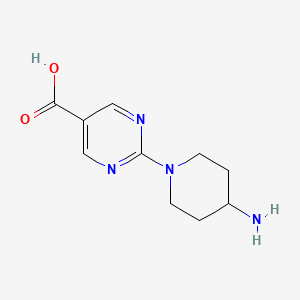
2-(4-氨基哌啶-1-基)嘧啶-5-羧酸
描述
2-(4-Aminopiperidin-1-yl)pyrimidine-5-carboxylic acid is a useful research compound. Its molecular formula is C10H14N4O2 and its molecular weight is 222.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Aminopiperidin-1-yl)pyrimidine-5-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Aminopiperidin-1-yl)pyrimidine-5-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
药物化学:药物设计与合成
在药物化学领域,该化合物被用作合成各种药物的结构单元。其结构有利于进行修饰,从而可以开发出具有潜在治疗效果的新药。 例如,该化合物的衍生物已被探索为其作为激酶抑制剂的潜力,这在治疗癌症和炎症性疾病中至关重要 .
生物技术:酶抑制
该化合物的生物技术应用包括其作为酶抑制剂的作用。 通过与特定酶结合,它可以调节生物途径,这在与代谢性疾病和生物催化剂开发相关的研究中至关重要 .
药理学:药代动力学调节
在药理学中,该化合物的衍生物可以被设计为修饰药物的药代动力学特性,例如它们的吸收、分布、代谢和排泄 (ADME)。 这对增强新药理学药物的功效和安全性至关重要 .
化学:有机合成
该化合物在有机合成中用作通用的中间体。 它可以进行各种化学反应,包括环化、烷基化和偶联,以产生具有所需性质的复杂分子,用于进一步研究和开发 .
材料科学:功能材料开发
在材料科学中,该化合物的衍生物可以被掺入功能材料中。 这些材料可能表现出独特的特性,如导电性或发光性,可用于制造传感器或电子器件 .
环境科学:污染物降解
最后,在环境科学中,正在研究该化合物在降解污染物中的应用。 其化学结构可能与有害物质相互作用,导致其分解并减少环境毒性 .
作用机制
- AChE inhibition is crucial because it leads to increased ACh levels, which play a vital role in learning, memory, and cognitive function .
Target of Action
Mode of Action
- The compound binds to the active site of AChE, preventing it from breaking down acetylcholine. This results in increased ACh levels in the synaptic cleft. The kinetic study reveals that the compound acts as a mixed-type inhibitor, combining competitive and non-competitive inhibition .
Biochemical Pathways
- By inhibiting AChE, the compound enhances cholinergic neurotransmission. This impacts memory and cognition functions. The compound also affects BuChE, which modulates acetylcholine levels. However, it selectively targets AChE .
Result of Action
属性
IUPAC Name |
2-(4-aminopiperidin-1-yl)pyrimidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O2/c11-8-1-3-14(4-2-8)10-12-5-7(6-13-10)9(15)16/h5-6,8H,1-4,11H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJPKHOIBFAMQCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C2=NC=C(C=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-(2-aminoethyl)-2-cyclopropylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B1478566.png)
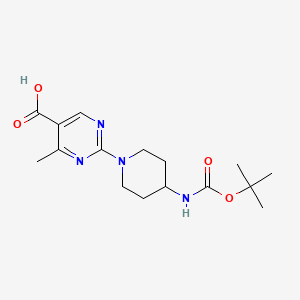
![1-ethyl-6-fluoro-4-hydroxy-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide](/img/structure/B1478569.png)

![1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-3-ol](/img/structure/B1478571.png)
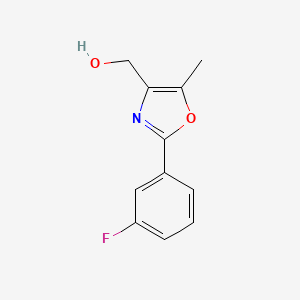
![6-((tetrahydrofuran-2-yl)methyl)-6H-thieno[2,3-b]pyrrole-5-carboxylic acid](/img/structure/B1478575.png)
![(1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)methanol](/img/structure/B1478578.png)



